

N-Benzoylbenzamide comparison with other benzamide compounds

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Compound Focus: N-Benzoylbenzamide

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Biological Activity & Key Comparisons

The table below summarizes the experimental activities of various benzamide scaffolds against different disease targets.

Compound Class / Specific Compound	Biological Target / Activity	Experimental Model	Potency (IC ₅₀ / KD)	Key Comparison & Inference
N-Benzoyl-2-hydroxybenzamide (1r) [1]	<i>Plasmodium falciparum</i> (Malaria, K1 isolate)	<i>In vitro</i>	Not specified	21-fold more active than standard drug chloroquine [1].
N-Benzoyl-2-hydroxybenzamide (1d) [1]	<i>Leishmania donovani</i> (Leishmaniasis)	<i>In vitro</i>	Excellent activity	Identified as a standout compound with excellent anti-leishmanial activity [1].

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QQ-437 (N-Benzoyl-2-hydroxybenzamide lead) [2]	<i>Toxoplasma gondii</i> (Toxoplasmosis)	<i>In vitro</i> & <i>In vivo</i>	Low nanomolar range	Shows robust, low nanomolar activity ; disrupts unique secretory pathway; also active against chloroquine-resistant <i>P. falciparum</i> [2].
N,N'-(1,4-phenylene)bis(3-methoxybenzamide) (JW1) [3]	Acetylcholinesterase (AChE)	<i>In vitro</i>	0.056 μM	Highly active, though slightly less so than reference drug donepezil (IC ₅₀ = 0.046 μM) [3].
N,N'-(1,4-phenylene)bis(3-methoxybenzamide) (JW1) [3]	β-secretase (BACE1)	<i>In vitro</i>	9.01 μM	Shows moderate dual-inhibitory capability , less active than reference quercetin (IC ₅₀ = 4.89 μM) [3].
N-Benzyl Benzamide (e.g., S11-1014) [4]	Butyrylcholinesterase (BChE)	<i>In vitro</i> & Surface Plasmon Resonance	IC ₅₀ : Picomolar to nanomolar; KD: Sub-nanomolar	Exhibits exceptional, selective sub-nanomolar inhibition for BChE; demonstrated <i>in vivo</i> efficacy and safety [4].

Detailed Experimental Context

For researchers to interpret and build upon these findings, understanding the experimental methodologies is crucial.

- **For Anti-Protozoal Studies** [1] [2]: The primary method for evaluating anti-protozoal activity is the **in vitro challenge assay**. Parasites (e.g., *T. gondii* tachyzoites, *P. falciparum*) are cultured in host cells (e.g., human foreskin fibroblasts). Compounds are added at various concentrations, and their effect on parasite proliferation is measured, often using reporters like luciferase or direct counting. Results are expressed as IC₅₀ values or percent inhibition compared to untreated controls.
- **For Enzyme Inhibition Studies** [3] [4]: The standard protocol is an **in vitro enzymatic assay**. A purified target enzyme (AChE, BACE1, or BChE) is incubated with its substrate in the presence or absence of the test compound. The rate of substrate conversion is measured spectrophotometrically or fluorometrically. The concentration of the compound that reduces the enzyme's activity by 50% is reported as the IC₅₀ value. For high-affinity binders like N-Benzyl Benzamides, a **Surface Plasmon Resonance (SPR) assay** is used to directly measure the binding affinity (KD) [4].
- **For In Vivo Efficacy (Alzheimer's Disease Models)** [4]: A common behavioral study involves rodent models. Cognitive impairment is induced by intracerebroventricular injection of Amyloid-beta (A β ₁₋₄₂). Test compounds or a reference drug (e.g., rivastigmine) are administered. Cognitive function is then assessed using behavioral tests like the Morris water maze or Y-maze, with improved performance in treated groups indicating a therapeutic effect [4].

Structure-Activity Relationship Insights

The biological activity of benzamides is highly dependent on their chemical structure. The diagram below illustrates the core structure of N-Benzoyl-2-hydroxybenzamides and how modifications at key regions influence activity.

Conclusion for Research and Development

In summary, the choice of benzamide scaffold is highly target-dependent.

- **For Anti-Protozoal Drug Development: N-Benzoyl-2-hydroxybenzamides** represent a promising, novel scaffold with potent, broad-spectrum activity against multiple parasites, including drug-resistant strains [1] [2]. Their unique mechanism of action, disrupting the parasite's secretory pathway, is a significant advantage.

- **For Neurodegenerative Disease Drug Development: N-Benzyl Benzamides** currently hold the edge for BChE inhibition, exhibiting picomolar to nanomolar potency and proven *in vivo* efficacy [4]. Other bis-benzamide structures show potential as multi-target directed ligands for AChE and BACE1 [3].

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References

1. Synthesis, Biological Evaluation and Structure-Activity ... [pmc.ncbi.nlm.nih.gov]
2. Novel N-Benzoyl-2-Hydroxybenzamide Disrupts Unique ... [pmc.ncbi.nlm.nih.gov]
3. New Benzamides as Multi-Targeted Compounds : A Study on... [pmc.ncbi.nlm.nih.gov]
4. N-Benzyl Benzamide Derivatives as Selective Sub ... [pubmed.ncbi.nlm.nih.gov]

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